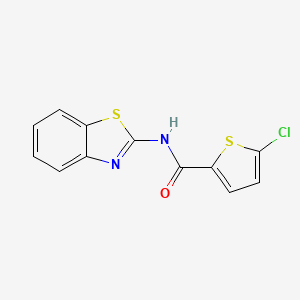

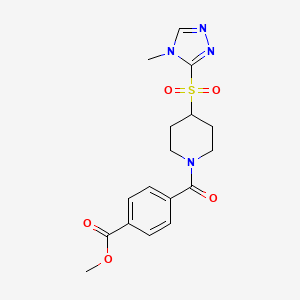

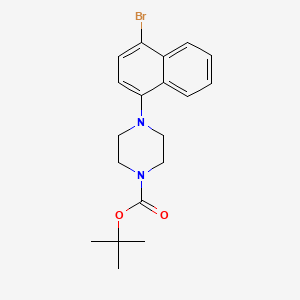

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Benzothiazoles can be synthesized through several methods. One common method involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF .Molecular Structure Analysis

Benzothiazoles have a bicyclic structure with a benzene ring fused to a thiazole ring . The specific molecular structure of “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For example, they can participate in condensation reactions with aldehydes to form 2-substituted benzothiazoles . The specific chemical reactions that “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide” would depend on its specific structure. In general, benzothiazoles are stable compounds that can exhibit luminescence properties .Scientific Research Applications

Structural Studies

This compound has been used in structural studies, particularly in the field of crystallography . Researchers have carried out a structural study on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides . They used single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations to understand the structure of these compounds .

Optical Materials

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide and its iminotautomers have been studied as potential optical materials . These compounds have shown promise in the field of optics, which could lead to advancements in technologies such as lasers, lenses, and other optical devices .

Biological Potential

These compounds have also been studied for their biological potential . This includes potential applications in the field of medicine, where they could be used to develop new treatments or therapies .

Antibacterial Agents

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide has been synthesized and evaluated as a potential antibacterial agent . Some of the synthesized compounds showed promising activity against Staphylococcus aureus .

Synthesis Methodologies

The compound has been used to explore new synthesis methodologies . Researchers have used hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis to create new N’-(1,3-benzothiazol-2-yl)-arylamides .

Pharmacokinetic Studies

The compound has been used in pharmacokinetic studies . These studies help researchers understand how the compound is absorbed, distributed, metabolized, and excreted in the body .

Mechanism of Action

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide, also known as SMR000017422, is Mycobacterium tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against this bacterium . The compound interacts with the DprE1 target, which plays a crucial role in the survival of the bacterium .

Mode of Action

The compound interacts with its target, DprE1, to inhibit the growth of Mycobacterium tuberculosis .

Biochemical Pathways

The biochemical pathways affected by SMR000017422 are related to the survival and proliferation of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the bacterium’s ability to survive and proliferate .

Result of Action

The result of SMR000017422’s action is the inhibition of Mycobacterium tuberculosis growth .

Safety and Hazards

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-10-6-5-9(17-10)11(16)15-12-14-7-3-1-2-4-8(7)18-12/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZLSXDRFOWQWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2870575.png)

![2-[3-methyl-4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2870577.png)

![1-[4-(propan-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2870580.png)

![8-(2-fluorophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2870583.png)

![1-Tert-butoxycarbonyl-2-[4-(3-methylphenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2870584.png)

![N~1~-(3-chlorobenzyl)-2-{2-methyl-4-[5-(3-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2870593.png)